molecular formula CH4O2S B102922 Methanesulfinic acid CAS No. 17696-73-0

Methanesulfinic acid

Cat. No.: B102922
CAS No.: 17696-73-0
M. Wt: 80.11 g/mol
InChI Key: XNEFVTBPCXGIRX-UHFFFAOYSA-N
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Description

Methanesulfinic acid is an organosulfur compound with the chemical formula CH4O2S. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfinic acid can be synthesized through several methods:

    Oxidation of Dimethyl Sulfide: One common method involves the oxidation of dimethyl sulfide using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Reduction of Methanesulfonic Acid: Another method involves the reduction of methanesulfonic acid using reducing agents like sodium borohydride. This method requires careful control of reaction conditions to prevent over-reduction.

Industrial Production Methods:

    Catalytic Oxidation: Industrially, this compound can be produced through the catalytic oxidation of dimethyl sulfide. This process involves the use of catalysts such as vanadium pentoxide and occurs at elevated temperatures.

    Electrochemical Methods: Electrochemical oxidation of dimethyl sulfide in the presence of suitable electrolytes can also yield this compound. This method is advantageous due to its high efficiency and environmentally friendly nature.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form methanesulfonic acid. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It can be reduced to form methanethiol or dimethyl sulfide using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions where the sulfinic group is replaced by other functional groups. For example, reaction with alkyl halides can yield sulfinic esters.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Reaction Conditions: Controlled temperature and pressure, use of solvents like water or organic solvents.

Major Products:

    Oxidation Products: Methanesulfonic acid.

    Reduction Products: Methanethiol, dimethyl sulfide.

    Substitution Products: Sulfinic esters.

Scientific Research Applications

Methanesulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and reduction reactions. It is also employed in the preparation of sulfinic esters and other sulfur-containing compounds.

    Biology: this compound is used in studies involving sulfur metabolism and enzymatic reactions involving sulfur compounds.

    Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals. Its strong acidic properties make it useful in catalysis and other industrial processes.

Mechanism of Action

Methanesulfinic acid exerts its effects through various mechanisms:

    Acid-Base Reactions: As a strong acid, it can donate protons to various substrates, facilitating acid-catalyzed reactions.

    Redox Reactions: It can participate in redox reactions, either as an oxidizing or reducing agent, depending on the reaction conditions.

    Molecular Targets and Pathways: this compound can interact with enzymes and other proteins involved in sulfur metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Methanesulfinic acid can be compared with other similar compounds, such as:

    Methanesulfonic Acid: Methanesulfonic acid is a stronger acid and more stable than this compound. It is widely used in industrial applications and as a catalyst in organic synthesis.

    Methanethiol: Methanethiol is a sulfur-containing compound with a similar structure but different chemical properties. It is a gas at room temperature and has a strong odor.

    Dimethyl Sulfide: Dimethyl sulfide is another sulfur-containing compound that is used as a precursor in the synthesis of this compound. It is a volatile liquid with a characteristic odor.

Uniqueness of this compound: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. Its strong acidic properties and solubility in various solvents make it a versatile reagent in chemical synthesis and industrial applications.

Properties

IUPAC Name

methanesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEFVTBPCXGIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20277-69-4 (hydrochloride salt)
Record name Methanesulfinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50170227, DTXSID80902396
Record name Methanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-73-0
Record name Methanesulfinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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